molecular formula C23H26F2N4O2 B10937393 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cyclohexylpropanamide

3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cyclohexylpropanamide

Cat. No.: B10937393
M. Wt: 428.5 g/mol
InChI Key: SYUVLJABRRFJQL-UHFFFAOYSA-N
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Description

3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-cyclohexylpropanamide is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its difluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-cyclohexylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-cyclohexylpropanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-cyclohexylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target . This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-cyclohexylpropanamide is unique due to the combination of its pyrazolo[3,4-b]pyridine core and the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H26F2N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

3-[2-benzyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-cyclohexylpropanamide

InChI

InChI=1S/C23H26F2N4O2/c24-22(25)18-13-21(31)29(12-11-20(30)26-17-9-5-2-6-10-17)23-19(18)15-28(27-23)14-16-7-3-1-4-8-16/h1,3-4,7-8,13,15,17,22H,2,5-6,9-12,14H2,(H,26,30)

InChI Key

SYUVLJABRRFJQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)CC4=CC=CC=C4)C(F)F

Origin of Product

United States

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